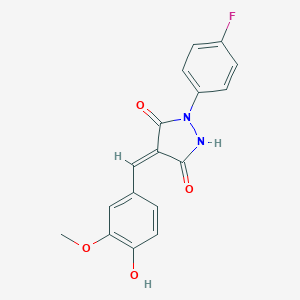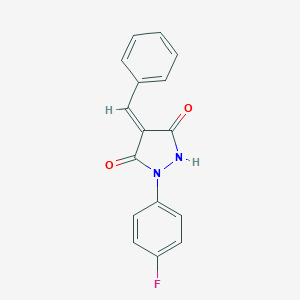![molecular formula C22H24BrN5O2S B301658 N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301658.png)
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide, also known as BVT.2733, is a novel small molecule inhibitor of the protein tyrosine phosphatase SHP-2. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic disorders.2733.
作用机制
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide exerts its effects by inhibiting the activity of the protein tyrosine phosphatase SHP-2. SHP-2 is a key regulator of cell signaling pathways involved in cell growth, differentiation, and survival. Overexpression of SHP-2 has been implicated in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting SHP-2 activity, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide disrupts these signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy and radiation therapy, improve glucose metabolism and insulin sensitivity, and reduce inflammation in animal models of autoimmune disorders.
实验室实验的优点和局限性
One of the major advantages of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its specificity for the SHP-2 protein. This specificity reduces the risk of off-target effects and makes it a promising candidate for therapeutic development. However, one limitation of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is its relatively low potency compared to other SHP-2 inhibitors. This may limit its efficacy in some applications and require higher dosages.
未来方向
There are several future directions for research on N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One area of focus is on the development of more potent SHP-2 inhibitors with improved efficacy. Another area of research is on the identification of biomarkers that can predict response to N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide therapy. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide in preclinical and clinical settings.
合成方法
The synthesis of N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl 2-bromoacetate to form 2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl bromide. This intermediate is then reacted with thiosemicarbazide to form 2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethylthiosemicarbazide, which is further reacted with 4-methyl-4H-1,2,4-triazole-3-thiol to form the final product, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
科学研究应用
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide inhibits the growth and proliferation of cancer cells by targeting the SHP-2 protein, which is overexpressed in many types of cancer. N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
In addition to cancer, N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has potential applications in autoimmune disorders, such as rheumatoid arthritis and lupus, as well as metabolic disorders, such as obesity and type 2 diabetes. N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.
属性
产品名称 |
N-{1-[5-({2-[(4-bromo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
分子式 |
C22H24BrN5O2S |
分子量 |
502.4 g/mol |
IUPAC 名称 |
N-[1-[5-[2-(4-bromo-2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H24BrN5O2S/c1-13-10-17(23)11-14(2)19(13)25-18(29)12-31-22-27-26-20(28(22)4)15(3)24-21(30)16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3,(H,24,30)(H,25,29) |
InChI 键 |
UTWUSMJNUKLRIR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C)Br |
规范 SMILES |
CC1=CC(=CC(=C1NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301576.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B301577.png)

![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)

![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)



